molecular formula C7H8INO B1593065 4-Iodo-3-methoxyaniline CAS No. 1112840-98-8

4-Iodo-3-methoxyaniline

Cat. No.: B1593065
CAS No.: 1112840-98-8
M. Wt: 249.05 g/mol
InChI Key: UZGFJRXMIDJYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-methoxyaniline is an organic compound with the chemical formula C₇H₈INO. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water. This compound is commonly used in organic synthesis and pharmaceutical research as an intermediate for the synthesis of other organic compounds, including drugs, dyes, and pesticides .

Mechanism of Action

Target of Action

This compound is often used in organic synthesis and pharmaceutical research , suggesting that it may interact with a variety of molecular targets depending on the specific context.

Mode of Action

As a reagent in organic synthesis, it can participate in various reactions, such as the condensation reaction of aromatic aldehydes . The iodine atom at the 4-position could potentially undergo electrophilic substitution reactions, influencing the compound’s interactions with its targets.

Pharmacokinetics

The compound is soluble in organic solvents such as alcohols and ethers, but insoluble in water . This could potentially influence its bioavailability and distribution within the body.

Preparation Methods

The preparation of 4-Iodo-3-methoxyaniline typically involves the introduction of an iodine atom at the 4-position of 3-methoxyaniline. This can be achieved using iodinated reactants such as iodine and sulfuric acid or chlorinated reactants like thionyl chloride and sulfoxide chloride. The reaction conditions, including temperature and reaction time, can be adjusted based on specific experimental requirements .

Synthetic Route:

    Starting Material: 3-Methoxyaniline

    Purification: The product is purified through recrystallization or other suitable methods.

Industrial Production: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

4-Iodo-3-methoxyaniline undergoes various chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The methoxy group activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.

2. Oxidation and Reduction:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Iodine and Sulfuric Acid: For iodination reactions.

    Thionyl Chloride: For chlorination reactions.

    Potassium Permanganate: For oxidation reactions.

    Hydrogen Gas and Palladium Catalyst: For reduction reactions.

Major Products:

    Substituted Anilines: Formed through nucleophilic substitution.

    Quinone Derivatives: Formed through oxidation reactions.

Scientific Research Applications

4-Iodo-3-methoxyaniline has several applications in scientific research:

1. Organic Synthesis:

  • Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

2. Pharmaceutical Research:

  • Serves as a building block for the synthesis of various drugs, particularly those targeting specific biological pathways.

3. Material Science:

  • Utilized in the development of novel materials with unique electronic and optical properties.

4. Biological Studies:

Comparison with Similar Compounds

4-Iodo-3-methoxyaniline can be compared with other similar compounds such as:

1. 3-Iodo-4-methoxyaniline:

  • Similar structure but with different positions of iodine and methoxy groups, leading to variations in reactivity and applications.

2. 4-Bromo-3-methoxyaniline:

  • Bromine atom instead of iodine, resulting in different chemical properties and reactivity.

3. 4-Iodoaniline:

  • Lacks the methoxy group, which affects its solubility and reactivity in organic synthesis.

Uniqueness:

Properties

IUPAC Name

4-iodo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGFJRXMIDJYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627190
Record name 4-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112840-98-8
Record name 4-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Iodo-2-methoxy-4-nitro-benzene (6.01 g, 21.54 mmol) in absolute ethanol (127 mL) was cooled with an ice bath and treated with SnCl2 (18.83 g, 99.31 mmol). The bath was removed and the mixture was stirred at room temperature for 4 h then poured into ice (300 mL), stirred and treated carefully with saturated aqueous sodium bicarbonate (250 mL) (pH 7-8). The solid was filtered with suction and the panel washed thoroughly with EtOAc (500 mL and 4×200 mL). The aqueous layer was separated, dried over sodium sulphate and evaporated. Purification of the crude by flash chromatography on silica gel (hexane/EtOAc 1/1) furnished the title compound (3.17 g, 59%).
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Name
Quantity
18.83 g
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-3-methoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-methoxyaniline
Reactant of Route 3
4-Iodo-3-methoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Iodo-3-methoxyaniline
Reactant of Route 5
Reactant of Route 5
4-Iodo-3-methoxyaniline
Reactant of Route 6
Reactant of Route 6
4-Iodo-3-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.